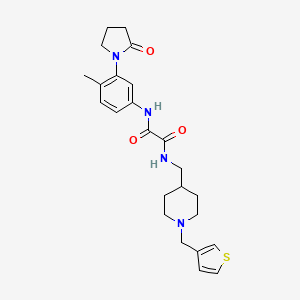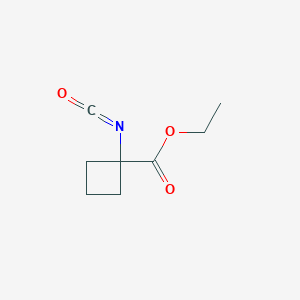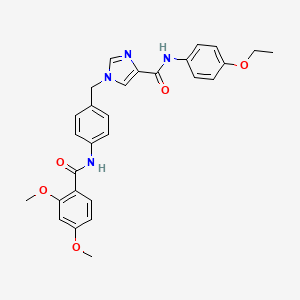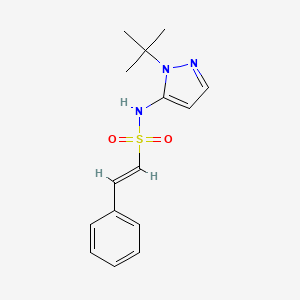
4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine” is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine” can be analyzed based on its parent structure, pyrimidine . Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It has nitrogen atoms at positions 1 and 3 in the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine” can be inferred from its parent structure, pyrimidine . Pyrimidine has a density of 1.0±0.1 g/cm³, a boiling point of 154.0±0.0 °C at 760 mmHg, and a vapor pressure of 4.2±0.2 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Piperidine derivatives, such as “4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of various piperidine derivatives leads to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Drug Designing
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years , indicating the significance of these compounds in drug designing.
Biological Evaluation
A series of novel piperidin-4-ol derivatives, including “4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine”, have been synthesized and biologically evaluated with ligand-induced calcium mobilization assay . This research primarily focuses on finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .
Anticancer Applications
Pyrimidine derivatives, including “4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial properties . They are used in the development of new antimicrobial agents, contributing to the fight against microbial resistance .
Cardiovascular Applications
Pyrimidine derivatives have been reported to have cardiovascular effects . They are used as cardiovascular agents and antihypertensives , contributing to the treatment of various cardiovascular diseases.
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . They are used in the development of new anti-inflammatory and analgesic drugs .
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . They are used in the development of new antidiabetic agents, contributing to the treatment of diabetes .
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dimethyl-2-piperidin-4-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONCYNMBBPQIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

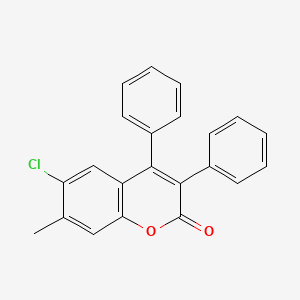
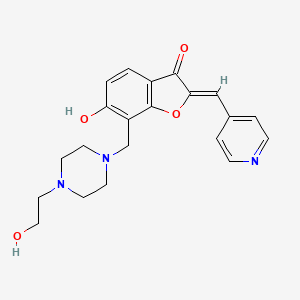
![Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2711385.png)
![[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol](/img/structure/B2711388.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B2711389.png)
![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)

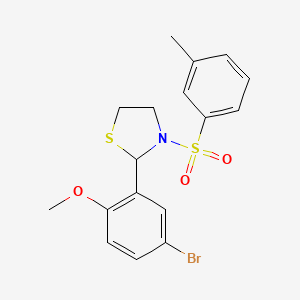
![3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2711394.png)
![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)
